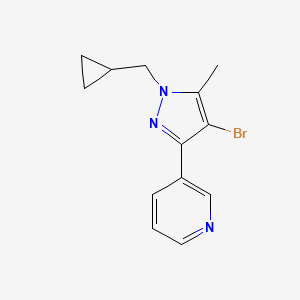

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

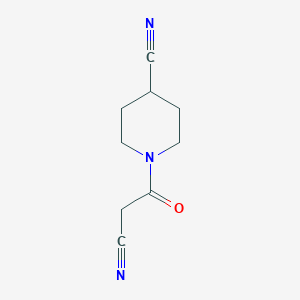

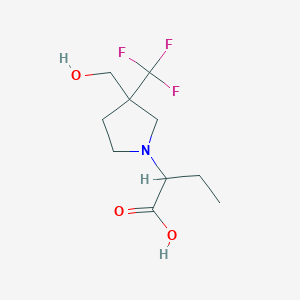

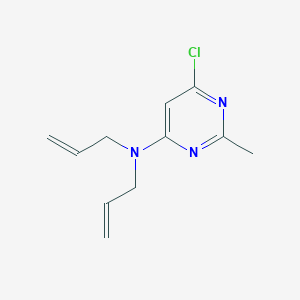

The compound “3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is a complex organic molecule. It contains a pyridine ring and a pyrazole ring, both of which are nitrogen-containing heterocycles . The pyrazole ring is substituted with a bromo group, a cyclopropylmethyl group, and a methyl group .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, could be used in the synthesis of this compound . This reaction involves the use of organoboron reagents, which are highly valuable building blocks in organic synthesis . Another potential method for the synthesis of this compound could involve the use of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular structure of “3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” is characterized by a pyridine ring and a pyrazole ring. The pyrazole ring is substituted at the 4-position with a bromo group, at the 1-position with a cyclopropylmethyl group, and at the 5-position with a methyl group .Chemical Reactions Analysis

The compound “3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” could potentially undergo various chemical reactions. For instance, the bromo group on the pyrazole ring could be replaced with other groups through nucleophilic substitution reactions. Additionally, the compound could participate in coupling reactions such as the Suzuki–Miyaura coupling .Aplicaciones Científicas De Investigación

Synthesis of New Polyheterocyclic Compounds

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a related precursor, was used to construct new polyheterocyclic ring systems, leading to the synthesis of various pyrazolo[3,4-b]pyridine-based heterocycles. These compounds, characterized by IR and 1H NMR spectral techniques, showed potential in vitro antibacterial properties, highlighting their relevance in developing new antimicrobial agents (Abdel‐Latif, Fatima, & Ghada, 2019).

Photoreactions and Proton Transfer Studies

Another derivative, 2-(1H-pyrazol-5-yl)pyridine, and its variants were investigated for their unique photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies provide insights into their potential applications in the development of new materials with specific photochemical properties (Vetokhina et al., 2012).

Anticancer Agent Synthesis

Organometallic complexes incorporating 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines were synthesized and evaluated as potential anticancer agents. These compounds, identified as cyclin-dependent kinase inhibitors, provide a foundation for the development of new cancer therapies (Stepanenko et al., 2011).

Synthesis of Fused Polycyclic Compounds

Fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were efficiently synthesized through a regioselective reaction facilitated by ultrasound irradiation, highlighting an innovative approach to synthesizing complex pyrazolo[3,4-b]pyridine derivatives (Nikpassand et al., 2010).

Antimicrobial and Antiviral Activities

Novel 3-methyl-1,5-diphenyl-1H-pyrazole derivatives were synthesized and evaluated for their in vitro antiviral activity against herpes simplex virus type-1. This research demonstrates the potential of pyrazolo[3,4-b]pyridine derivatives as antiviral agents, offering a pathway for developing new antiviral drugs (Tantawy et al., 2012).

Direcciones Futuras

The future directions for the research and development of “3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine” could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the Suzuki–Miyaura coupling reaction could be further optimized for the synthesis of this compound . Additionally, the compound’s potential biological activity could be further investigated .

Mecanismo De Acción

Mode of Action

- This compound may participate in the Suzuki–Miyaura cross-coupling reaction. In this process, it forms a carbon–carbon bond with another fragment using a palladium catalyst. The key steps involve oxidative addition and transmetalation

- Palladium (Pd) becomes oxidized by donating electrons to form a new Pd–C bond with an electrophilic organic group. Formally nucleophilic organic groups (likely boron-based) transfer from boron to palladium, leading to the desired bond formation .

Propiedades

IUPAC Name |

3-[4-bromo-1-(cyclopropylmethyl)-5-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWUBQDNPUQFYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1481815.png)